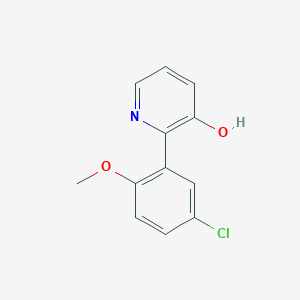
4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dichlorophenyl)-2-hydroxypyridine (2,3-DCPH) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. 2,3-DCPH is a member of the hydroxypyridine family, which is composed of compounds that contain a pyridine ring with a hydroxyl group attached to it. 2,3-DCPH is a white crystalline solid that is insoluble in water and has a melting point of 157°C. It is a valuable research tool due to its wide range of biochemical and physiological effects, as well as its ability to be synthesized in a laboratory.
科学的研究の応用
4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as well as a substrate in the study of enzymes. It has also been used as a fluorescent probe in the study of proteins and as a model compound for the study of the metabolism of hydroxypyridines. Additionally, 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-hydroxypyridine and 2-hydroxy-4-chloropyridine.
作用機序
The exact mechanism of action of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. Additionally, it is believed that 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% can act as a substrate for the enzyme aryl hydrocarbon hydroxylase, which is responsible for the metabolism of several environmental pollutants.
Biochemical and Physiological Effects
4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can lead to changes in drug metabolism and other biochemical processes. Additionally, 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% has been shown to act as an antioxidant, which could potentially have beneficial effects on the body.
実験室実験の利点と制限
The use of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it has a wide range of potential applications in scientific research. However, there are also some limitations to its use. 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% is insoluble in water, which can make it difficult to use in some experiments. Additionally, it can be toxic if ingested or inhaled, so care must be taken to avoid exposure.
将来の方向性
The potential applications of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% in scientific research are vast, and there are many potential future directions that could be explored. For example, further research could be conducted on the biochemical and physiological effects of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95%, as well as its potential use as an antioxidant. Additionally, further research could be conducted on the mechanism of action of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% and its potential use as a substrate for enzymes. Finally, further research could be conducted on the synthesis of 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% and its potential use as a reagent in the synthesis of other compounds.
合成法
4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% can be synthesized in a laboratory using a variety of methods. One of the most commonly used methods is the reaction of 2,3-dichloropyridine with hydroxylamine hydrochloride. This reaction is conducted in an aqueous solution at room temperature and yields 4-(2,3-Dichlorophenyl)-2-hydroxypyridine, 95% as a white crystalline solid. Other methods of synthesis include the reaction of 2,3-dichloropyridine with sodium hydroxide or the reaction of 2,3-dichloropyridine with sodium hypochlorite.
特性
IUPAC Name |
4-(2,3-dichlorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-9-3-1-2-8(11(9)13)7-4-5-14-10(15)6-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPJOKGOHODJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683024 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-07-2 |
Source


|
| Record name | 4-(2,3-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














